2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

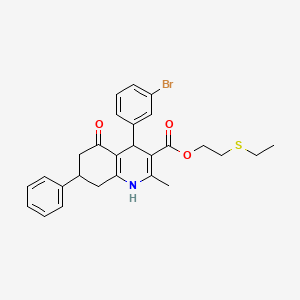

The compound 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic quinoline core substituted with diverse functional groups. The molecule features a 3-bromophenyl group at position 4, a phenyl group at position 7, and an ethylsulfanyl-ethyl ester moiety at position 3 (see Table 1 for structural comparisons). These substituents influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .

Key physicochemical properties inferred from analogs include:

- Molecular weight: ~520–530 g/mol (based on brominated analogs in ).

- logP: Estimated ~4.5–5.0, indicating moderate lipophilicity due to bromine and aromatic substituents .

- Hydrogen bonding capacity: 1 donor (NH group) and 6 acceptors (carbonyl, ester, and sulfanyl groups), critical for crystal packing and solubility .

Properties

IUPAC Name |

2-ethylsulfanylethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO3S/c1-3-33-13-12-32-27(31)24-17(2)29-22-15-20(18-8-5-4-6-9-18)16-23(30)26(22)25(24)19-10-7-11-21(28)14-19/h4-11,14,20,25,29H,3,12-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRWOJLDINGUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386475 | |

| Record name | ST017224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5712-37-8 | |

| Record name | ST017224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the quinoline ring can be reduced to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of quinoline structures often exhibit significant biological activity due to their ability to interact with specific enzymes and receptors.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of hexahydroquinoline compounds showed promising activity against various cancer cell lines by inducing apoptosis through mitochondrial pathways. This highlights the potential of our compound in drug development targeting cancer therapies .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic pathways.

Synthetic Route Example:

The synthesis of related compounds often involves multi-step reactions where this compound acts as an intermediate. For instance, it can be used to produce novel quinoline derivatives that may exhibit enhanced biological activities .

Material Science

The unique electronic properties of this compound allow it to be explored in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The incorporation of sulfur and bromine atoms can enhance the electronic properties necessary for these applications.

Application in OLEDs:

Research has shown that compounds with similar structures can improve the efficiency and stability of OLED devices due to their favorable charge transport properties .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the presence of the bromophenyl and ethylsulfanyl groups can enhance its binding affinity to certain enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Hexahydroquinoline Carboxylates

Key Observations :

Bromine Position: The 3-bromophenyl substituent (target compound) vs. 4-bromophenyl (–8) alters dipole moments and steric interactions.

Aromatic Substitutions : Methoxy or benzodioxolyl groups () enhance polarity (lower logP) compared to brominated derivatives, impacting solubility and biological activity.

Ester Modifications : Ethylsulfanyl-ethyl esters (target compound) introduce sulfur-based interactions (e.g., S···π contacts), whereas cyclopentyl esters () increase steric bulk and hydrophobicity .

Crystallographic and Computational Insights

For example:

- The 4-(4-bromophenyl) analog () exhibits a puckered quinoline ring (Cremer-Pople parameters: $ q_2 = 0.45 $, θ = 120°), stabilized by intramolecular N–H···O hydrogen bonds .

- Substituents like 3-bromophenyl may induce torsional strain due to ortho-bromine steric effects, altering ring puckering dynamics compared to para-substituted analogs .

Hydrogen Bonding and Supramolecular Assembly

Hydrogen-bonding patterns in hexahydroquinolines are critical for crystal engineering. The target compound’s NH and carbonyl groups likely form intermolecular bonds with adjacent molecules, as seen in analogs (–12). For instance:

Biological Activity

2-(Ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that belongs to the hexahydroquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 450.4 g/mol. The structural complexity arises from the presence of various functional groups that enhance its biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24BrNO3S |

| Molecular Weight | 450.4 g/mol |

| IUPAC Name | 2-(ethylsulfanyl)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| InChI Key | MSCWTCQWEMSIPH-UHFFFAOYSA-N |

Anti-inflammatory Activity

Research indicates that derivatives of hexahydroquinolines exhibit significant anti-inflammatory properties. The compound's mechanism may involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. For instance, studies have shown that related compounds can decrease levels of TNF-alpha and IL-6 in vitro .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research conducted on various cancer cell lines (e.g., breast and colon cancer) indicated that the compound could inhibit cell proliferation and promote programmed cell death through activation of caspase pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Hydrophobic Interactions : The bromophenyl group enhances hydrophobic interactions with target proteins.

- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with amino acid residues in proteins.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in inflammatory responses and cancer progression.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of hexahydroquinoline derivatives in a murine model. The results showed a significant reduction in paw edema after treatment with the compound compared to the control group .

Case Study 2: Antimicrobial Efficacy

In vitro testing against various pathogens revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as a novel antimicrobial agent .

Case Study 3: Anticancer Activity

Research involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability and increased apoptosis markers such as cleaved PARP and caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.